![molecular formula C7H12N2O2 B2492916 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide CAS No. 1865375-35-4](/img/structure/B2492916.png)
6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, closely related to 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide, has been achieved through reactions of specifically protected phosphoramidate derivatives of carbohydrates. This process involves homolytic fragmentation of a hypothetical iodoamide intermediate, leading to the formation of N-radicals that participate in an intramolecular hydrogen abstraction reaction (Francisco, Herrera, & Suárez, 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated through methods like single crystal X-ray diffraction analysis. These studies have provided detailed insights into the stereochemistry and conformational preferences of these bicyclic systems, which are crucial for understanding their chemical behavior and reactivity (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Safety and Hazards
Future Directions
The future directions for the research and development of 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide and similar compounds are likely to continue focusing on their synthesis and potential biological activities . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the this compound structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , making them a subject of interest for future research.
Mechanism of Action
Mode of Action
The mode of action is not specifically known for “6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide”. Tropane alkaloids often exert their effects by modulating the activity of their target proteins .
Biochemical Pathways
The specific biochemical pathways affected by “6-Oxa-3-azabicyclo[32Tropane alkaloids, however, can influence various biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of “6-Oxa-3-azabicyclo[32Tropane alkaloids can have diverse effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-7(10)9-2-5-1-6(3-9)11-4-5/h5-6H,1-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWKVOUCMRFMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1OC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.